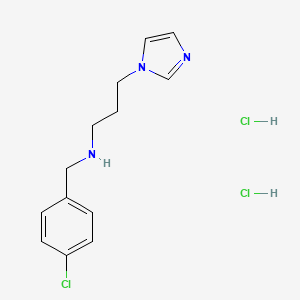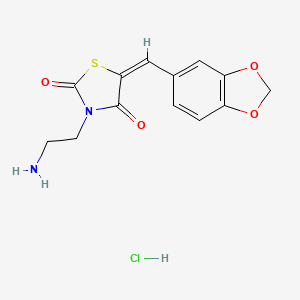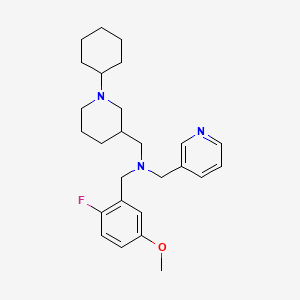
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, also known as Clonidine, is a medication that is used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and narcotics. Clonidine works by lowering blood pressure and reducing the activity of certain parts of the brain. In
作用机制
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride works by binding to alpha-2 adrenergic receptors in the brain and inhibiting the release of norepinephrine. This results in a decrease in sympathetic nervous system activity, which leads to a reduction in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and body temperature. It can also cause sedation, dry mouth, and constipation.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established mechanism of action, making it a useful tool for studying the sympathetic nervous system. However, its effects on other systems in the body, such as the respiratory and gastrointestinal systems, can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride. One area of interest is its potential use in the treatment of anxiety disorders and PTSD. This compound has been shown to reduce symptoms of anxiety in some studies, and further research is needed to determine its efficacy in these conditions. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in some studies, and further research is needed to determine its potential as a treatment for chronic pain. Finally, there is interest in developing new formulations of this compound that can be administered transdermally, which could improve patient compliance and reduce side effects.
Conclusion:
In conclusion, this compound is a medication that has been extensively studied for its potential therapeutic effects in a variety of conditions. Its mechanism of action is well-established, and it has several advantages and limitations for use in laboratory experiments. There are several future directions for research on this compound, including its potential use in the treatment of anxiety disorders, neuropathic pain, and the development of new formulations for transdermal administration.
合成方法
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with 1H-imidazole to form 4-chlorobenzyl-1H-imidazole. This intermediate is then reacted with 3-chloropropylamine to form this compound.
科学研究应用
N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been extensively studied for its potential therapeutic effects in a variety of conditions. It has been shown to be effective in reducing blood pressure, particularly in patients with hypertension. This compound has also been studied for its potential use in the treatment of ADHD, anxiety disorders, and opioid withdrawal symptoms.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3.2ClH/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17;;/h2-5,7,9,11,15H,1,6,8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMJFFVVBIYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6086339.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)

![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)